1-(1,3-Thiazol-2-yl)piperidin-4-amine
Overview
Description
1-(1,3-Thiazol-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H13N3S It is characterized by a thiazole ring attached to a piperidine ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-thiazole-2-carboxylic acid with piperidin-4-amine under dehydration conditions. The reaction typically requires a dehydrating agent such as thionyl chloride (SOCl2) and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)piperid-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 1-(1,3-thiazol-2-yl)piperidin-4-amine can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)piperidin-4-amine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(1,3-thiazol-2-yl)piperidin-4-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Aminothiazole
4-Thiazolidinone
2-Methylthiazole
2-Hydroxythiazole
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Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7H,1-2,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHSDXOVVYPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656025 | |
Record name | 1-(1,3-Thiazol-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596818-05-2 | |
Record name | 1-(1,3-Thiazol-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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